molecular formula C12H17BrClNO2S B1412655 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride CAS No. 2204912-84-3

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

Cat. No. B1412655
CAS RN: 2204912-84-3
M. Wt: 354.69 g/mol
InChI Key: ABWBSMYAVWQUSU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 71-75°C (lit.) .

Scientific Research Applications

Synthesis in Medicinal Chemistry

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride and its derivatives have been utilized in the synthesis of various medicinal compounds. For instance, compounds with structures involving methylbenzenesulfonamide, piperidine rings, and bromine atoms are being explored as potential antagonists for the prevention of human HIV-1 infection (Cheng De-ju, 2015). Another study involves the microwave-assisted synthesis of sulfonyl hydrazones containing piperidine derivatives, showcasing their potential in antioxidant and anticholinesterase activities (Nurcan Karaman et al., 2016).

Applications in Corrosion Inhibition

Piperidine derivatives have been investigated for their properties as corrosion inhibitors. A study on piperidine derivatives including benzenesulfonamide derivatives revealed their effectiveness in protecting iron against corrosion, through quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).

Structural and Chemical Characterization

Research on the structural and chemical properties of compounds like 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride has been extensive. Studies such as the single-crystal X-ray and solid-state NMR characterizations of related compounds offer insights into their molecular structures and behaviors (Tomasz Pawlak et al., 2021).

Synthesis of Anticancer Agents

This compound and its derivatives are also being explored in the synthesis of potential anticancer agents. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has shown promising results in anticancer activity, highlighting the potential of these compounds in cancer treatment (A. Rehman et al., 2018).

Biochemical Studies

Various biochemical studies have also been conducted, such as the investigation of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally related and have been analyzed for their conformational behaviors and potential inhibitory effects on certain biological processes (C. Burgos et al., 1992).

Future Directions

: Sigma-Aldrich: 4-(Bromomethyl)benzenesulfonyl chloride

properties

IUPAC Name

4-[(3-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWBSMYAVWQUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

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